molecular formula C14H13ClN2 B13108951 Acridin-9-ylmethanaminexhydrochloride

Acridin-9-ylmethanaminexhydrochloride

Cat. No.: B13108951
M. Wt: 244.72 g/mol
InChI Key: GQTCDSJCOXISQJ-UHFFFAOYSA-N
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Description

Acridin-9-ylmethanamine hydrochloride is a heterocyclic compound derived from the acridine skeleton, characterized by a methanamine group substituted at the 9-position and a hydrochloride counterion. This compound belongs to a broader class of acridine derivatives, which are notable for their planar aromatic structure, intercalation properties with nucleic acids, and applications in medicinal chemistry, including antimicrobial, anticancer, and fluorescence-based assays . Its synthesis typically involves modifications to the acridine core, such as introducing amino or imino groups, to enhance biological activity or physicochemical stability .

Properties

Molecular Formula

C14H13ClN2

Molecular Weight

244.72 g/mol

IUPAC Name

acridin-9-ylmethanamine;hydrochloride

InChI

InChI=1S/C14H12N2.ClH/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14;/h1-8H,9,15H2;1H

InChI Key

GQTCDSJCOXISQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CN.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and General Synthetic Strategy

Acridin-9-ylmethanaminexhydrochloride synthesis generally begins with acridine or 9-methylacridine derivatives. The preparation involves:

  • Oxidation of 9-methylacridine to acridine-9-carboxylic acid or acridin-9-one intermediates.
  • Functionalization at the 9-position to introduce aminoalkyl groups.
  • Conversion to hydrochloride salt for stability and usability.

Oxidation of 9-Methylacridine to Acridine-9-Carboxylic Acid

A key precursor, acridine-9-carboxylic acid, is prepared by controlled oxidation of 9-methylacridine using environmentally friendly methods:

  • Reagents: tert-butyl hydroperoxide as the oxidant, vanadyl acetylacetonate as the catalyst, and chloroform as solvent.
  • Conditions: Microwave-assisted heating between 80–120 °C, divided addition of 9-methylacridine in three portions to improve reaction control and yield.
  • Process: The reaction mixture is heated in stages (0.5-1 h per portion), then cooled and filtered to isolate crude product.
  • Purification: Recrystallization from ethanol with refluxing for 1.5–3 h, followed by filtration and drying at 100 °C to obtain a yellow solid powder of acridine-9-carboxylic acid.
Step Description Conditions Outcome
1 Mix 9-methylacridine, oxidant, catalyst, solvent Molar ratio 1:4-8:0.03-0.06; weight ratio 1:3-8 Reaction mixture prepared
2a Add first portion of 9-methylacridine 80-90 °C, 0.5-1 h, microwave 200-350W Partial oxidation
2b Add second portion 90-100 °C, 0.5-1 h, microwave 200-350W Further oxidation
2c Add third portion 120 °C, 0.3-0.5 h, microwave 200-350W Complete oxidation
3a Cool, filter crude product Room temperature Crude acridine-9-carboxylic acid
3b Recrystallize in ethanol Reflux 1.5-3 h Purified product
3c Filter and dry 100 °C Yellow solid powder

This method is noted for its environmental benefits, avoiding heavy metal oxidants, reducing waste, and improving yield and purity by controlled addition and microwave heating.

The introduction of the aminomethyl group at the 9-position can be achieved through reductive amination or nucleophilic substitution methods:

  • Reductive Amination: Direct reaction of 9-aminoacridine or related derivatives with aldehydes in the presence of reducing agents to form 9-(aminomethyl) derivatives.
  • Nucleophilic Aromatic Substitution (SNAT): Aromatic substitution reactions on suitably activated acridine derivatives.
  • Addition-Elimination (AE): A two-step process involving addition of nucleophiles followed by elimination of leaving groups.
  • Solid Phase Synthesis (SPS): Utilized for incorporating amino acid residues or other functional groups on acridine scaffolds, enabling high-yield synthesis of complex derivatives.

These methods are efficient and adaptable for generating a variety of 9-aminoacridine derivatives, including those with alkyl or heteroaryl substituents on the aminomethyl group. Solid-phase synthesis allows for high purity and ease of purification, with yields reported up to 87%.

Synthesis of Aminoalkyl Acridin-9-ones as Analogues

Alternative synthetic routes involve acridin-9-one intermediates:

  • Cyclization of N-phenyl anthranilic acid using polyphosphoric acid to form acridin-9(10H)-one.
  • Alkylation of acridin-9-one with halogenated alkyl reagents (e.g., 1-bromo-3-chloropropane or 1,2-dichloroethane) in the presence of phase transfer catalysts like tetrabutyl ammonium bromide.
  • Subsequent substitution of halogen with secondary amines (e.g., diethylamine) under reflux in acetonitrile with potassium carbonate and potassium iodide as catalysts.
  • Purification by column chromatography yields the aminoalkyl acridin-9-one derivatives.
Step Reagents & Conditions Description Product Yield & Purity
1 N-phenyl anthranilic acid + polyphosphoric acid Cyclization at 100 °C Acridin-9(10H)-one
2 Acridin-9-one + 1-bromo-3-chloropropane + catalyst Alkylation, stirring 40 h RT 10-(3'-chloropropyl) acridin-9-one
3 Halogenated acridin-9-one + secondary amine + K2CO3, KI Reflux 18 h in acetonitrile Aminoalkyl acridin-9-one
4 Purification by column chromatography Solvent system: chloroform:acetone (8:1) Light yellow solid, high purity

This route is versatile for synthesizing various aminoalkyl derivatives, which can be further converted to hydrochloride salts.

Conversion to Hydrochloride Salt

The final step for preparing this compound involves:

  • Dissolving the free base aminoalkyl acridine derivative in an appropriate solvent.
  • Treating with hydrochloric acid gas or aqueous HCl to form the hydrochloride salt.
  • Isolation by filtration or crystallization.

This step improves the compound’s stability, solubility, and handling properties, making it suitable for pharmaceutical applications.

Summary Table of Preparation Methods

Preparation Stage Method/Technique Key Reagents/Conditions Advantages
Oxidation of 9-methylacridine Microwave-assisted oxidation tert-butyl hydroperoxide, vanadyl acetylacetonate, chloroform, 80-120 °C Green chemistry, high yield, controlled reaction
Aminomethyl group introduction Reductive amination, SNAT, AE, SPS Aldehydes, reducing agents, solid-phase resins High efficiency, adaptable, high purity
Aminoalkyl acridin-9-one synthesis Cyclization, alkylation, amination Polyphosphoric acid, halogenated alkyls, secondary amines Versatile, high purity products
Hydrochloride salt formation Acid-base reaction HCl gas or aqueous HCl Stable, pharmaceutically relevant

Chemical Reactions Analysis

Acridin-9-ylmethanaminexhydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophilic or electrophilic reagents. Major products formed from these reactions include various substituted acridine derivatives, which can exhibit different biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Acridine Derivatives

Structural Modifications and Physicochemical Properties

The table below compares Acridin-9-ylmethanamine hydrochloride with key analogs, emphasizing structural differences and their impact on properties:

Compound Core Structure Substituents Melting Point (°C) Key Spectral Data References
Acridin-9-ylmethanamine hydrochloride Acridine Methanamine group at 9-position Not reported NMR: δ 8.2–7.1 (aromatic protons)
N-[6-(Cyclopentaquinolin-9-yl)hexyl]acridine-9-carboxamide hydrochloride (3e) Acridine-carboxamide hybrid Hexyl linker, cyclopentaquinoline moiety 160 FTIR: 1650 cm⁻¹ (C=O stretch)
N-(2-Nitrophenyl)acridin-9-aminium chloride Acridine 2-Nitrophenyl group at 9-position Not reported MS: m/z 351.08 (exact mass)
9-Aminoacridine hydrochloride monohydrate Acridine Amino group at 9-position, hydrated HCl salt 233.2 UV-Vis: λ_max 400 nm (fluorescence)
N-(4-Methylpiperazin-1-yl)phenylacridin-9-amine dihydrochloride Acridine Piperazine-phenyl group at 9-position Not reported Purity: ≥99% (HPLC)
Key Observations:
  • Chain Length and Melting Points : Derivatives with longer alkyl chains (e.g., 3e, 3f, 3g, 3h) exhibit higher melting points (160–195°C) due to increased van der Waals interactions .
  • Hydration State: 9-Aminoacridine hydrochloride monohydrate (melting point 233.2°C) shows higher thermal stability compared to non-hydrated analogs, likely due to crystalline water interactions .
DNA/RNA Binding and Fluorescence:
  • Acridin-9-ylmethanamine hydrochloride and 9-aminoacridine hydrochloride intercalate into DNA via planar aromatic cores, but the latter’s amino group enhances fluorescence, making it useful in nucleic acid staining .
  • Carboxamide derivatives (e.g., 3e–3h) exhibit multifunctional activity, including topoisomerase inhibition, attributed to the carboxamide linker improving cellular uptake .

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